N-[2-(diethylamino)ethyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride
Description
N-[2-(diethylamino)ethyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a structurally complex synthetic compound characterized by a tetrahydronaphthalene core fused with a 5,6-dimethoxybenzothiazole moiety. The molecule features a diethylaminoethyl side chain and is formulated as a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3S.ClH/c1-5-28(6-2)13-14-29(25(30)20-12-11-18-9-7-8-10-19(18)15-20)26-27-21-16-22(31-3)23(32-4)17-24(21)33-26;/h11-12,15-17H,5-10,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROLKTXAEBHSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)C3=CC4=C(CCCC4)C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a synthetic compound that has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazole moiety
- A tetrahydronaphthalene backbone
- An aminoethyl side chain
This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology.
Anticancer Activity
Several studies have highlighted its potential as an anticancer agent. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) with IC50 values in the micromolar range (approximately 10 µM) .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| HeLa | 12 |
| B16F10 | 9 |
The proposed mechanisms through which the compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : It disrupts the cell cycle, leading to apoptosis in sensitive cancer cells.
- Induction of Apoptosis : The compound activates caspase pathways, promoting programmed cell death .
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects:
- Neuroprotection : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This activity is particularly relevant for conditions such as Alzheimer’s disease .
Study 1: Anticancer Efficacy
A study conducted by researchers at a prominent university evaluated the efficacy of the compound on various cancer cell lines. The results indicated a dose-dependent response with significant growth inhibition observed at concentrations above 5 µM.
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of the compound in a rat model of neurodegeneration. The results demonstrated that treatment with the compound significantly reduced neuronal loss and improved cognitive function as assessed by behavioral tests.
Scientific Research Applications
Chemical Properties and Structure
This compound has a complex structure characterized by the following molecular formula: C24H31N3O5S2 and a molecular weight of approximately 505.7 g/mol . Its unique chemical structure includes a benzothiazole moiety and a tetrahydronaphthalene backbone, which contribute to its biological activity.
Antimalarial Activity
Recent studies have demonstrated that this compound exhibits promising antimalarial properties. Specifically, it has been shown to inhibit the activity of glucose-6-phosphate dehydrogenase in Plasmodium falciparum, the parasite responsible for malaria. The IC50 value for this inhibition is reported to be around 9.07 µM . This suggests that the compound could serve as a lead for developing new antimalarial agents.
Anticancer Potential
The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors. Specific case studies have highlighted its effectiveness against breast cancer and leukemia models, where it demonstrated significant cytotoxicity .
Neuroprotective Effects
Research has indicated potential neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, possibly through its antioxidant properties. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the broader class of acetamide derivatives, which are widely utilized in agrochemicals and pharmaceuticals. Below is a comparative analysis with structurally or functionally related compounds, focusing on molecular features, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity: The target compound exhibits significantly greater structural complexity compared to conventional chloroacetamide herbicides (e.g., alachlor, pretilachlor).
Functional Groups: The 5,6-dimethoxybenzothiazole moiety is absent in standard herbicides but is common in pharmaceuticals (e.g., antitumor or neuroactive agents). This could imply applications in drug discovery, particularly for CNS disorders or cancer . The diethylaminoethyl group introduces a cationic tertiary amine (when protonated), improving water solubility via the hydrochloride salt. This contrasts with neutral chloroacetamides like alachlor, which rely on lipophilicity for membrane penetration in plants .
However, higher molecular weight is acceptable in pharmaceuticals targeting systemic pathways.
Hypothesized Mechanisms: While chloroacetamides (e.g., alachlor) inhibit very-long-chain fatty acid synthesis in weeds, the target compound’s benzothiazole group may interact with mammalian enzymes (e.g., kinases or neurotransmitter receptors). For example, benzothiazoles are known to inhibit acetylcholinesterase or modulate GABA receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
